1-[6-(furan-2-yl)pyridazin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
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Overview
Description
1-[6-(furan-2-yl)pyridazin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a complex organic compound that features a combination of heterocyclic structures, including furan, pyridazine, thiadiazole, and piperidine
Mechanism of Action
Furan
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Compounds containing a furan ring can have various biological activities and are found in a wide range of pharmaceutically active compounds .
Pyridazinone
Pyridazinones are known for their diverse pharmacological activities. They can act as antihypertensive, platelet aggregation inhibitory, cardiotonic, analgesic, anti-inflammatory, antinociceptive, and antiulcer agents .
Thiadiazole
Thiadiazoles have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Piperidine
Piperidine is a commonly used chemical structure in medicinal chemistry and is present in many pharmaceutical agents. The piperidine ring can contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(furan-2-yl)pyridazin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, which are then coupled together under specific conditions. For instance, the furan and pyridazine rings can be synthesized through cyclization reactions involving appropriate precursors. The thiadiazole ring is often formed via the reaction of thiosemicarbazide with carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-[6-(furan-2-yl)pyridazin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
1-[6-(furan-2-yl)pyridazin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and structure-activity relationships.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: These compounds share the pyridazine ring and exhibit diverse pharmacological activities, including antihypertensive and anti-inflammatory effects.
Thiadiazole Derivatives: Compounds with the thiadiazole ring are known for their antimicrobial and anticancer properties.
Furan Derivatives: These compounds are widely used in medicinal chemistry for their bioactivity and ability to undergo various chemical transformations.
Uniqueness
1-[6-(furan-2-yl)pyridazin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is unique due to its combination of multiple heterocyclic rings, which confer a distinct set of chemical and biological properties
Biological Activity
The compound 1-[6-(furan-2-yl)pyridazin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a synthetic derivative that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the existing research on its biological activity, including its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a piperidine ring substituted with a thiadiazole and pyridazine moiety, which are known for their diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of thiadiazole compounds often possess significant antimicrobial properties. For instance, a recent study evaluated various 1,3,4-thiadiazole derivatives against multiple microbial strains and found promising results against E. coli and C. albicans , suggesting that our compound may also exhibit similar antimicrobial effects .
- Anticancer Properties : Heterocyclic compounds like pyridazines and thiadiazoles have been documented to show anticancer activity. In vitro studies have indicated that modifications to these structures can enhance their potency against cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
The specific mechanisms by which This compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:
- Inhibition of Enzymatic Activity : Compounds containing thiadiazole rings often inhibit key enzymes involved in cellular processes. This inhibition can disrupt metabolic pathways in microbial cells or cancer cells.
- Modulation of Signaling Pathways : There is evidence that certain heterocycles can modulate signaling pathways associated with cell proliferation and survival. For example, they may affect pathways related to AMPK phosphorylation and p53 activation, leading to growth inhibition in cancer cells .
Case Studies
Several case studies highlight the biological efficacy of similar compounds:
- Anticancer Activity : A study on thiadiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range. This suggests that structural variations can lead to enhanced activity against specific cancer types .
- Antimicrobial Efficacy : In a comparative study of 1,3,4-thiadiazole derivatives, one compound exhibited an MIC (Minimum Inhibitory Concentration) value as low as 0.5 µg/mL against Staphylococcus aureus , indicating strong antibacterial properties .
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
1-[6-(furan-2-yl)pyridazin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S/c1-11-19-22-17(26-11)18-16(24)12-6-8-23(9-7-12)15-5-4-13(20-21-15)14-3-2-10-25-14/h2-5,10,12H,6-9H2,1H3,(H,18,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFFZJWDSSYCAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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